3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid
Overview
Description
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is a chemical compound with the CAS Number: 938251-34-4 . It has a molecular weight of 200.28 and its IUPAC name is 3-methyl-2-(4-methyl-1-piperazinyl)butanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is 1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid is a powder that is stored at room temperature . Its molecular formula is C10H20N2O2 , and it has a molecular weight of 200.28 .Scientific Research Applications
Therapeutic Agent for Leukemia
Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized in the form of its piperazin-1-ium salt . This molecule specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell .
Anti-inflammatory Drug Development
In the scope of developing new drugs for the treatment of central inflammatory diseases, piperazine compounds have been synthesized and biologically evaluated . This suggests that “3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid” could potentially be used in the development of anti-inflammatory drugs.
Antibacterial Activities
Piperazine derivatives have been assayed for their in vitro antibacterial activities against representative Gram-positive and Gram-negative bacteria . This suggests potential applications of “3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid” in the development of new antibacterial agents.
PET Radiotracer Development
In the field of neuroinflammation research, a series of PET radiotracers have been synthesized and developed . These radiotracers target enzymes or receptors linked to neuroinflammation . This suggests potential applications of “3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid” in the development of new PET radiotracers.
Molecular Weight Determination
The molecular weight of “3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid” is 200.28 . This information is crucial in various scientific research applications, including stoichiometric calculations in chemical reactions, determination of molecular formulas, and characterization of the properties of the compound.
Storage and Handling
The compound is stored at room temperature and appears as a powder . This information is important for researchers in handling and storing the compound properly to ensure its stability and effectiveness.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
A compound with a similar structure was found to bind to the colchicine binding site of tubulin , which could suggest a similar mode of action for this compound.
Result of Action
A compound with a similar structure was found to induce apoptosis in bt-474 cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZTYVSVUYZRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCN(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.